molecular formula C15H20ClNO4 B5690183 (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol

Cat. No. B5690183
M. Wt: 313.77 g/mol
InChI Key: GCAUTARLTDUNQL-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by researchers at the University of Michigan and has since gained attention for its potential use in treating addiction and depression.

Mechanism of Action

(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and reward. By blocking the activity of this receptor, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol may have antidepressant effects by modulating the activity of other neurotransmitter systems, such as serotonin and dopamine.
Biochemical and Physiological Effects
(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to have a number of biochemical and physiological effects. In addition to blocking the activity of the kappa opioid receptor, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol may also modulate the activity of other neurotransmitter systems, such as serotonin and dopamine. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to reduce the release of stress hormones, such as corticotropin-releasing hormone, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol is its selectivity for the kappa opioid receptor, which allows for more precise targeting of this receptor compared to non-selective opioid antagonists. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to have a long duration of action, which may reduce the frequency of dosing required for experimental studies. However, one limitation of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol. One area of interest is the development of more potent analogs of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol, which may have improved efficacy for treating addiction and depression. Additionally, future studies may focus on the use of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol and its potential applications in treating a variety of disorders.

Synthesis Methods

The synthesis of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol involves several steps, including the reaction of 4-chloro-2-methylphenol with acetic anhydride to form the corresponding acetate. This intermediate is then reacted with 3,4-dimethylpiperidine-1,2-diol in the presence of a base to yield (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol. The synthesis of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been extensively studied for its potential use in treating addiction and depression. It has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, and reduce drug-seeking behavior in animal models. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-10-7-11(16)3-4-12(10)21-9-14(19)17-6-5-15(2,20)13(18)8-17/h3-4,7,13,18,20H,5-6,8-9H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAUTARLTDUNQL-DZGCQCFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(C(C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CC[C@@]([C@H](C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]ethanone

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